2-((2-(Acetyloxy)ethyl)dithio)ethyl acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Acetyloxy)ethyl)dithio)ethyl acetate typically involves the reaction of ethylene glycol with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with a sulfur-containing reagent to introduce the dithio linkage .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-((2-(Acetyloxy)ethyl)dithio)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithio linkage to thiols.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-(Acetyloxy)ethyl)dithio)ethyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce dithio linkages.
Biology: Studied for its potential as a biochemical probe due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((2-(Acetyloxy)ethyl)dithio)ethyl acetate involves its interaction with molecular targets such as enzymes and proteins. The dithio linkage can form disulfide bonds with cysteine residues in proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-acetoxyethyl) disulfide
- Ethanol, 2,2’-dithio-bis(2-acetate)
Comparison
Compared to similar compounds, 2-((2-(Acetyloxy)ethyl)dithio)ethyl acetate is unique due to its specific dithio linkage and dual acetate groups. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
37886-90-1 |
---|---|
Molecular Formula |
C8H14O4S2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
2-(2-acetyloxyethyldisulfanyl)ethyl acetate |
InChI |
InChI=1S/C8H14O4S2/c1-7(9)11-3-5-13-14-6-4-12-8(2)10/h3-6H2,1-2H3 |
InChI Key |
GGZSQJBFBQOEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCSSCCOC(=O)C |
Origin of Product |
United States |
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